molecular formula C8H16ClNO2 B2633918 (S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride CAS No. 1956435-02-1

(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride

Cat. No.: B2633918
CAS No.: 1956435-02-1
M. Wt: 193.67
InChI Key: XSECLDXLOZPJAE-FJXQXJEOSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound’s systematic name follows IUPAC rules for substituted carboxylic acids and stereochemistry. The root structure derives from propanoic acid, with a cyclopentyl group at position 3 and an amino group at the same carbon. The stereochemical descriptor (S) specifies the absolute configuration of the chiral center.

The full IUPAC name is (2S)-3-amino-3-cyclopentylpropanoic acid hydrochloride , reflecting:

  • Positional numbering : The amino and cyclopentyl groups both occupy carbon 3 of the propanoic acid chain.
  • Stereochemistry : The (S) configuration at carbon 2 (α-carbon) determines the spatial arrangement of substituents.
  • Salt form : The hydrochloride suffix indicates the compound exists as an acid-base adduct with hydrochloric acid.

This nomenclature differentiates it from structural isomers like 2-amino-3-cyclopentylpropanoic acid, where the amino group occupies carbon 2.

CAS Registry Number and Alternative Chemical Identifiers

The compound’s unique identifiers facilitate precise chemical tracking:

Identifier Type Value Source
CAS Registry Number 1956435-02-1 CymitQuimica
PubChem CID 137705251 PubChem
MDL Number MFCD01632069 PubChem

Alternative designations include:

  • 3-amino-3-cyclopentylpropanoic acid hydrochloride (non-stereospecific variant)
  • L-β-cyclopentylalanine hydrochloride (biochemical nomenclature)

The CAS number 80914-41-6 corresponds to the free base form (3-amino-3-cyclopentylpropanoic acid), emphasizing the importance of specifying salt forms in chemical databases.

Molecular Formula and Weight Analysis

The hydrochloride salt modifies the molecular composition compared to the free base:

Property Free Base Hydrochloride Salt
Molecular Formula C₈H₁₅NO₂ C₈H₁₆ClNO₂
Molecular Weight 157.21 g/mol 193.67 g/mol
Composition Change +HCl (36.46 g/mol added)

The addition of hydrochloric acid introduces a chloride ion (Cl⁻) and protonates the amino group, increasing molecular weight by 23.2%. Mass spectrometry data for the free base shows a predicted collision cross-section (CCS) of 137.0 Ų for the [M+H]+ ion, suggesting conformational flexibility influenced by the cyclopentyl group.

Structural Relationship to Cyclopentylpropanoic Acid Derivatives

This compound belongs to a broader class of cyclopentylpropanoic acid derivatives characterized by:

  • Cyclopentyl substitution : The cyclopentane ring induces steric hindrance and influences lipophilicity. Comparative studies show logP values decrease by 0.8 units when substituting cyclopentyl for aromatic groups.
  • Amino acid backbone : As a β-amino acid (amino group at C3), it diverges from proteinogenic α-amino acids, affecting peptide bond geometry and metabolic stability.

Structural analogs include:

  • 2-Amino-3-cyclopentylpropanoic acid : Amino group at C2 creates a regioisomer with distinct physicochemical properties.
  • 3-Cyclopentylpropanoic acid : Lacks the amino group, serving as a synthetic precursor.
  • (R)-3-Amino-3-cyclopentylpropanoic acid hydrochloride : Enantiomer with opposite configuration at C2, potentially differing in biological activity.

X-ray crystallography of related compounds reveals that the cyclopentyl group adopts a puckered conformation, creating a hydrophobic pocket that influences molecular interactions.

Properties

IUPAC Name

(3S)-3-amino-3-cyclopentylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7(5-8(10)11)6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSECLDXLOZPJAE-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopentyl derivative.

    Amino Acid Formation: The cyclopentyl derivative is then converted into the corresponding amino acid through a series of reactions, including amination and protection-deprotection steps.

    Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

    Reduction: Reduction reactions may target the carboxyl group or other functional groups present in the molecule.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride has garnered attention for its potential therapeutic applications. It is being investigated for its role in:

  • Neurological Disorders : The compound shows promise in modulating neurotransmitter systems, making it a candidate for treating conditions like Alzheimer's and Parkinson's disease. Its unique structural properties allow it to interact with specific receptors involved in these pathways .
  • Drug Development : As a building block in the synthesis of pharmaceuticals, this compound can facilitate the development of new drugs targeting various diseases due to its ability to enhance bioactivity and selectivity .

Biochemical Research

In biochemical studies, this compound is utilized for:

  • Amino Acid Metabolism Studies : The compound aids researchers in understanding metabolic pathways and enzyme activities related to amino acids, contributing to insights into cellular functions .
  • Protein Engineering : It serves as a noncanonical amino acid in protein synthesis, allowing for the exploration of protein structure-function relationships and enhancing the toolkit available for biocatalysis .

Material Science

The compound's properties extend to material science where it is used to:

  • Enhance Polymer Properties : Incorporating this compound into polymer formulations can improve flexibility and strength, which is beneficial for creating advanced materials with tailored characteristics .

Food Industry

Research has explored the potential of this amino acid derivative as:

  • Flavor Enhancer : Its unique taste profile may be leveraged to improve food safety and quality through its application as a flavor enhancer or preservative .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Results indicated that administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential utility in treating Alzheimer's disease .

Case Study 2: Enzyme Activity Modulation

Research focusing on enzyme kinetics demonstrated that this compound could modulate enzyme activity involved in amino acid metabolism. This modulation was shown to enhance the efficiency of specific enzymatic reactions, providing insights into metabolic control mechanisms .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs. Cyclopentyl: The chlorophenyl analogs (e.g., 740794-79-0) exhibit higher structural similarity (0.98) but differ in electronic properties.
  • Substituent Position : Moving the cyclopentyl group from the β- to α-position (910444-21-2) reduces similarity (0.85) and may disrupt hydrogen-bonding patterns critical for biological activity .

Hydrochloride Salt vs. Free Acid Forms

The hydrochloride form of the target compound improves aqueous solubility compared to its free acid counterpart. For example:

  • Similar trends are observed in (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (270596-38-8), where the salt form stabilizes the compound under acidic conditions, akin to nicardipine hydrochloride’s acid stability profile .

Functional Group Variations

  • In contrast, the cyclopentyl group in the target compound offers a balance of rigidity and lipophilicity.
  • Pyrazole and Benzothiophene Derivatives: Analogs such as 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile (122799-98-8) introduce heterocyclic moieties, expanding applications in catalysis or metal-organic frameworks .

Biological Activity

(S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride, a derivative of amino acids, is characterized by its unique cyclopentyl structure which contributes to its biological activity. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas.

  • Molecular Formula : C8_8H16_{16}ClNO2_2
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 1956435-02-1
  • Solubility : Soluble in various solvents, with specific preparation methods recommended for optimal use.

Biological Activity

This compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems and potential roles in neuropharmacology.

  • Neurotransmitter Modulation : This compound is believed to influence the activity of neurotransmitters, particularly those involved in excitatory signaling pathways.
  • Receptor Interactions : It may act as an agonist or antagonist at specific receptors, which can modulate synaptic transmission and neuronal excitability.

Research Findings

Recent studies have highlighted the significance of this compound in various therapeutic contexts:

  • Neuroprotective Effects : Research indicates that this compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
  • Potential Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, possibly through serotonergic mechanisms.

Data Table of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInfluences excitatory neurotransmission
Neuroprotective EffectsReduces oxidative stress in neurons
Antidepressant PotentialExhibits antidepressant-like effects in models

Case Studies

  • Neuroprotection in Animal Models :
    • A study conducted on rodents demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent.
  • Behavioral Studies :
    • In a behavioral study assessing depression-like symptoms, administration of this compound resulted in a marked improvement in depressive behaviors compared to control groups, indicating its potential utility as an antidepressant.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-Amino-3-cyclopentylpropanoic acid hydrochloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves enantioselective routes to ensure the (S)-configuration. A common approach is the chiral resolution of racemic mixtures using catalysts like L-proline derivatives or enzymatic methods. Post-synthesis, the compound is converted to its hydrochloride salt via reaction with HCl in anhydrous ethanol. Purification is achieved through recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) . Characterization requires 1H^1H-NMR (D2 _2O, 400 MHz) and chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) to confirm enantiomeric purity (>98%) .

Q. How can researchers ensure the solubility and stability of this compound in aqueous buffers for biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 410 mg/mL in water at 25°C) due to its ionic nature . For stability, prepare stock solutions in phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) and store at -20°C in aliquots to avoid freeze-thaw degradation. Monitor stability via UV-Vis spectroscopy (absorbance at 210 nm) over 24-hour periods under assay conditions .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at 207.12 m/z).
  • FT-IR Spectroscopy : Identify primary amine (N-H stretch at ~3300 cm1 ^{-1}) and carboxylic acid (C=O stretch at 1720 cm1 ^{-1}) .
  • X-ray Crystallography : For absolute configuration confirmation if chiral centers are ambiguous .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:

Bioavailability Testing : Measure plasma concentrations via LC-MS/MS after oral/intravenous administration in model organisms .

Metabolite Profiling : Identify degradation products using high-resolution mass spectrometry (HRMS) and compare with in vitro assay conditions .

Iterative Experimental Design : Adjust dosing regimens or delivery methods (e.g., nanoparticle encapsulation) based on preliminary data .

Q. What computational strategies are effective for predicting the interaction of this compound with enzyme targets (e.g., cyclin-dependent kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 4YC3 for CDK2). Parameterize the compound’s partial charges via Gaussian09 at the B3LYP/6-31G* level .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å). Validate with experimental IC50_{50} values from kinase inhibition assays .

Q. How should researchers design experiments to investigate the compound’s role in modulating neurotransmitter pathways?

  • Methodological Answer :

In Vitro Neurotransmitter Release Assays : Use rat cortical synaptosomes with 3H^3H-glutamate labeling. Measure release kinetics under depolarizing conditions (50 mM KCl) with/without the compound (1–100 µM) .

Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess NMDA receptor currents.

Data Integration : Apply statistical models (ANOVA with Tukey post-hoc) to correlate concentration-dependent effects with structural analogs .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/powder handling .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels.
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation .

Data Analysis and Reporting

Q. How can researchers address variability in spectroscopic data across different batches of the compound?

  • Methodological Answer :

Batch-to-Batch Consistency Checks : Compare 1H^1H-NMR spectra (δ 1.2–1.8 ppm for cyclopentyl protons; δ 3.1 ppm for α-proton).

Multivariate Analysis : Use PCA (Principal Component Analysis) on FT-IR spectra to identify outlier batches .

Documentation : Report lot numbers, synthesis dates, and purification methods in publications to enhance reproducibility .

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